6-Nitropiperidin-2-one
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Overview
Description
6-Nitropiperidin-2-one is a nitrogen-containing heterocyclic compound with a six-membered ring structure. It is a derivative of piperidine, which is a common structural unit in many natural and synthetic compounds. The presence of a nitro group at the sixth position of the piperidin-2-one ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropiperidin-2-one typically involves the nitration of piperidin-2-one. One common method is the reaction of piperidin-2-one with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a metal catalyst, or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Nitroso derivatives or other oxidized forms.
Reduction: Amino derivatives.
Substitution: Various substituted piperidin-2-one derivatives.
Scientific Research Applications
6-Nitropiperidin-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Nitropiperidin-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects .
Comparison with Similar Compounds
Piperidin-2-one: Lacks the nitro group, resulting in different chemical and biological properties.
2,2,6,6-Tetramethylpiperidine: A sterically hindered piperidine derivative with different reactivity and applications.
Piperine: A naturally occurring piperidine derivative with distinct pharmacological activities.
Uniqueness of 6-Nitropiperidin-2-one: This structural feature imparts specific chemical properties that can be exploited in various synthetic and research contexts .
Properties
Molecular Formula |
C5H8N2O3 |
---|---|
Molecular Weight |
144.13 g/mol |
IUPAC Name |
6-nitropiperidin-2-one |
InChI |
InChI=1S/C5H8N2O3/c8-5-3-1-2-4(6-5)7(9)10/h4H,1-3H2,(H,6,8) |
InChI Key |
DXISGPPDDFQCMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NC(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
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